Cas no 1207057-89-3 (1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)

1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with significant advantages in its chemical properties. It features a triazole ring, chlorophenyl, and pyridinyl substituents, offering versatile reactivity for various chemical transformations. The presence of ethoxy groups enhances solubility and stability, making it suitable for diverse applications in organic synthesis.
1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide structure
1207057-89-3 structure
Product Name:1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1207057-89-3
MF:C25H24ClN5O3
MW:477.942764282227
CID:5392312
Update Time:2025-07-19

1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
    • 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C25H24ClN5O3/c1-3-33-21-12-7-17(14-22(21)34-4-2)15-28-25(32)23-24(18-6-5-13-27-16-18)31(30-29-23)20-10-8-19(26)9-11-20/h5-14,16H,3-4,15H2,1-2H3,(H,28,32)
    • InChI Key: ASVUHRKMJLYXLR-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C=C2)C(C2=CC=CN=C2)=C(C(NCC2=CC=C(OCC)C(OCC)=C2)=O)N=N1

1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Related Literature

Additional information on 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Professional Introduction to Compound with CAS No 1207057-89-3 and Product Name: 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Compound with the CAS number 1207057-89-3 and the product name 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The unique arrangement of functional groups in its molecular structure, including the 4-chlorophenyl, (3,4-diethoxyphenyl)methyl, and pyridin-3-yl substituents, contributes to its distinct chemical properties and reactivity. These features make it a valuable candidate for further exploration in drug discovery and development.

The 1H-1,2,3-triazole core is a well-known scaffold in medicinal chemistry, renowned for its ability to interact with various biological targets. The presence of a carboxamide group at the 4-position of the triazole ring enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical design. Additionally, the 4-chlorophenyl moiety introduces a region of electronic deficiency, which can influence both the compound's electronic properties and its interactions with biological systems. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it particularly interesting for therapeutic applications.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have been instrumental in understanding how this molecule might interact with target proteins. For instance, simulations suggest that the (3,4-diethoxyphenyl)methyl group could engage in hydrophobic interactions with pockets on enzymes or receptors, while the pyridin-3-yl substituent may form hydrogen bonds with polar residues. These interactions could modulate the compound's binding affinity and selectivity.

In vitro studies have begun to elucidate the potential pharmacological effects of this compound. Initial experiments indicate that it may possess inhibitory activity against certain enzymes involved in inflammatory pathways. The carboxamide group has been shown to be particularly important in mediating these effects, as it allows for optimal positioning relative to the active site of target enzymes. Furthermore, the electron-withdrawing nature of the 4-chlorophenyl group could enhance binding interactions by stabilizing positive charges or by participating in dipole-dipole interactions.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions to introduce the various substituents onto the triazole core, followed by functional group transformations such as carboxamide formation. Advances in synthetic methodologies have made it possible to streamline these processes, reducing both reaction times and waste generation. This aligns with broader trends in green chemistry aimed at making drug development more sustainable.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Given its structural complexity and diverse functional groups, it may serve as a lead molecule for developing novel therapeutics targeting conditions such as cancer or neurodegenerative diseases. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models. These studies will provide critical data on dosing regimens and potential side effects before human trials can commence.

The role of computational tools in guiding synthetic efforts cannot be overstated. By leveraging machine learning algorithms and predictive modeling, chemists can identify optimal synthetic routes more efficiently than traditional trial-and-error methods. This approach has already been applied to optimize pathways for producing analogs of this compound, enhancing both yield and scalability. Such innovations are accelerating progress in medicinal chemistry by reducing time-to-market for new drug candidates.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing rigorous testing and validation before market approval. Companies developing compounds like this one must navigate complex regulatory requirements while ensuring that their products meet high standards of safety and efficacy. Collaborations between academic researchers and industry professionals are essential for advancing such molecules through clinical development pipelines efficiently.

As our understanding of biological systems grows more sophisticated so too does our ability to design molecules tailored for specific therapeutic applications. The case study presented here highlights how integrating knowledge from multiple disciplines—organic chemistry,medicinal chemistry, biochemistry,and computational science—can lead to innovative solutions with significant societal benefits.

The future prospects for this compound remain promising as ongoing research continues to uncover new possibilities for its use. By refining synthetic methodologies,exploring novel derivatives,and conducting comprehensive preclinical evaluations,scientists hopeto unlock its full potential as a therapeutic agent within an increasingly competitive landscape for new treatments across various disease areas.

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